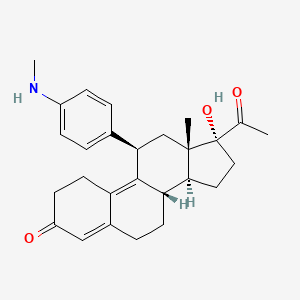

N-Desmethyl Ulipristal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

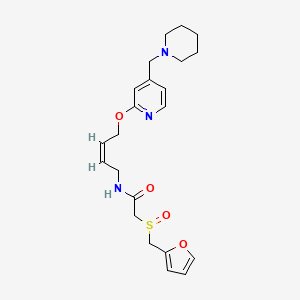

N-Desmethyl Ulipristal is a derivative of Ulipristal Acetate, a selective progesterone receptor modulator. It has been studied for its unique chemical, conformational, and biological properties, particularly in the context of its synthesis, molecular structure, and reactivity.

Synthesis Analysis

The synthesis of N-Desmethyl Ulipristal involves complex organic reactions. For instance, the total synthesis of related compounds such as N29-desmethyl-RA-VII was achieved through effective intramolecular Ullmann reactions, highlighting the intricate steps required to produce such derivatives. These synthesis routes help in understanding the structural and conformational features of N-Desmethyl Ulipristal that contribute to its properties (Boger, Yohannes, Zhou, & Patane, 1993).

Mécanisme D'action

Target of Action

N-Desmethyl Ulipristal is a derivative of Ulipristal Acetate . Ulipristal Acetate is a Selective Progesterone Receptor Modulator (SPRM) . It has both antagonistic and partial agonist activity at the progesterone receptor .

Mode of Action

N-Desmethyl Ulipristal, like Ulipristal Acetate, binds to the progesterone receptor, thereby inhibiting Progesterone Receptor (PR)-mediated gene expression and interfering with progesterone activity in the reproductive system .

Biochemical Pathways

It is known that ulipristal acetate, from which n-desmethyl ulipristal is derived, functions by inhibiting or delaying ovulation . This suggests that N-Desmethyl Ulipristal may also affect the hormonal regulation of the menstrual cycle.

Pharmacokinetics

Ulipristal Acetate, the parent compound of N-Desmethyl Ulipristal, has good oral bioavailability and a half-life allowing one single oral administration per day for the management of fibroids . With the exception of drugs modulating CYP3A4 activity, risks of drug-drug interactions with Ulipristal Acetate are unlikely .

Result of Action

Ulipristal acetate is used both as an emergency contraceptive pill, effective up to 120 hours after unprotected intercourse, and for the preoperative treatment of moderate to severe symptoms associated with uterine fibroids in adult women . As an emergency contraceptive, it acts by inhibiting or delaying ovulation, offering an effective option for preventing unintended pregnancies . In the context of uterine fibroids, Ulipristal Acetate helps alleviate symptoms and reduce bleeding, providing relief before surgical intervention .

Safety and Hazards

According to the safety data sheet, N-Desmethyl Ulipristal Acetate is classified as Acute Toxicity, Oral (Category 4) and Reproductive Toxicity (Category 2). It is harmful if swallowed and is suspected of damaging fertility or the unborn child .

Propriétés

IUPAC Name |

(8S,11R,13S,14S,17R)-17-acetyl-17-hydroxy-13-methyl-11-[4-(methylamino)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO3/c1-16(29)27(31)13-12-24-22-10-6-18-14-20(30)9-11-21(18)25(22)23(15-26(24,27)2)17-4-7-19(28-3)8-5-17/h4-5,7-8,14,22-24,28,31H,6,9-13,15H2,1-3H3/t22-,23+,24-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFSIKXKDZSLPG-YEEPMTPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desmethyl Ulipristal | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)